

cross-referencing camphor's spectroscopic data with literature values

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<i>Compound of Interest</i>	
Compound Name:	Camphor
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A Comparative Guide to the Spectroscopic Data of Camphor

This guide provides a comprehensive cross-reference of experimentally obtained spectroscopic data for **camphor** against established literature values. It is intended for researchers, scientists, and drug development professionals who require accurate compound identification and characterization. The guide details the methodologies for key spectroscopic techniques and presents the data in a clear, comparative format.

Spectroscopic Data Comparison

The following tables summarize the quantitative data for **camphor**, comparing typical experimental results with values reported in scientific literature.

Table 1: ^1H NMR Spectroscopic Data

(Solvent: CDCl_3 , Reference: TMS)

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)	Citation
H-3endo	2.35	2.36	[1]
H-4	2.09	2.09	[1] [2]
H-3exo	1.95	1.96	[1]
H-5endo	1.85	1.85	[2]
H-6exo	1.68	1.67	[2]
H-5exo, H-6endo	1.38	1.34 - 1.41	[1] [2]
CH ₃ -10	0.96	0.96	[1]
CH ₃ -8	0.91	0.92	[2]
CH ₃ -9	0.84	0.84	[1] [2]

Table 2: ¹³C NMR Spectroscopic Data(Solvent: CDCl₃, Reference: TMS)

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)	Citation
C-2 (C=O)	219.5	219.0 - 219.8	[2][3][4]
C-1	57.7	57.6 - 57.7	[2][3][4]
C-7	46.8	46.7 - 46.8	[3][4]
C-4	43.3	43.1 - 43.3	[3][4]
C-3	43.1	43.0 - 43.3	[2][4]
C-5	29.9	29.9 - 30.0	[3][4]
C-6	27.0	27.0 - 27.1	[3][4]
C-8	19.8	19.7 - 19.8	[3][4]
C-9	19.1	19.1 - 19.3	[3]
C-10	9.2	9.2 - 9.7	[3][4]

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Experimental Wavenumber (cm^{-1})	Literature Wavenumber (cm^{-1})	Citation
C=O Stretch (Ketone)	1742	~1740	[5]
C-H Stretch (sp^3)	2960	~3000	[5]
CH_2 Bend	1450	~1450	[5]
CH_3 Bend	1370	~1375	[5]

Table 4: Mass Spectrometry (MS) Data

(Method: Electron Ionization, EI)

Fragment	Experimental m/z	Literature m/z	Citation
[M] ⁺	152	152	[3][6]
[M-CH ₃] ⁺	137	137	[7]
[M-C ₃ H ₇] ⁺	109	109	[7]
[C ₇ H ₉ O] ⁺	108	108	[7]
[C ₇ H ₁₁] ⁺	95	95	[7]
[C ₆ H ₉] ⁺	81	81	[7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 10-20 mg of the **camphor** sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. Spectra were acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

Infrared (IR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) FT-IR spectroscopy was used.
- Sample Preparation: A small amount of the solid **camphor** sample was placed directly onto the diamond crystal of the ATR accessory.

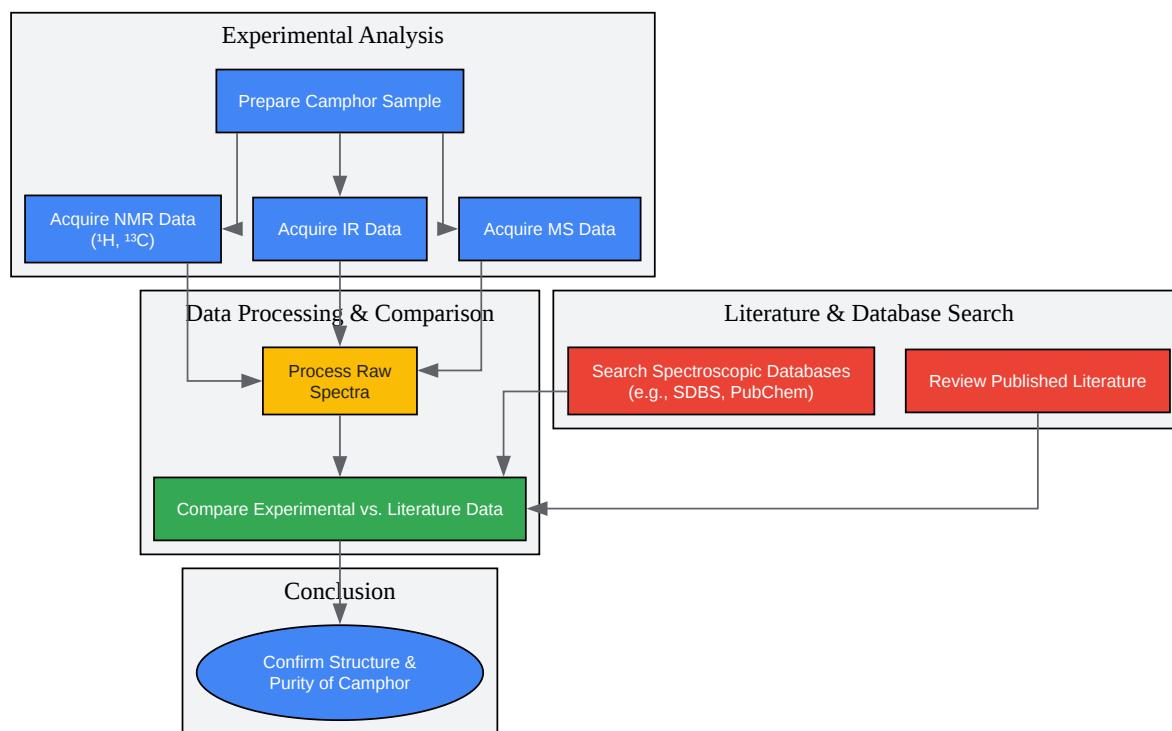
- Data Acquisition: The spectrum was recorded over a range of 4000 to 400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

- Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: A dilute solution of **camphor** was prepared in dichloromethane (1 mg/mL).
- GC Conditions: 1 μL of the sample was injected into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness). The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
- MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Data was collected over a mass range of m/z 40-300.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring and cross-referencing experimental spectroscopic data with established literature values.



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Caption: Workflow for spectroscopic analysis and data validation.

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